molecular formula C22H22ClN5O4S B12494507 4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B12494507
M. Wt: 488.0 g/mol
InChI Key: LOKUUAWJTOFCDE-UHFFFAOYSA-N
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Description

4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the acylation of the triazole ring with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazole derivative with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]benzoic acid: Similar in structure but contains an indole ring instead of a triazole ring.

    4-[(4-Chlorophenyl)amino]benzoic acid: Lacks the triazole and sulfanyl groups, making it less complex.

Uniqueness

4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its combination of a triazole ring, a chlorophenyl group, and a benzoic acid moiety. This combination provides a distinct set of chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488.0 g/mol

IUPAC Name

4-[[2-[[5-[1-[(4-chlorobenzoyl)amino]ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H22ClN5O4S/c1-3-28-19(13(2)24-20(30)14-4-8-16(23)9-5-14)26-27-22(28)33-12-18(29)25-17-10-6-15(7-11-17)21(31)32/h4-11,13H,3,12H2,1-2H3,(H,24,30)(H,25,29)(H,31,32)

InChI Key

LOKUUAWJTOFCDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C(C)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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